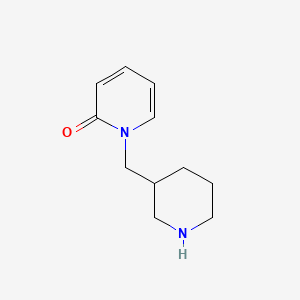
1-(piperidin-3-ylmethyl)pyridin-2(1H)-one
概要
説明
1-(piperidin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Piperidin-3-ylmethyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer, antibacterial, and antifungal properties, and highlights relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a piperidine ring attached to a pyridinone moiety, which is significant for its biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of pyridinone compounds exhibit anticancer properties. For instance, a study evaluated various pyrrolo[3,4-b]pyridin-5-one derivatives against breast cancer cell lines. The compound with the highest activity was found to significantly decrease cell viability at low concentrations (6.25 µM) in MDA-MB-231 cells, indicating a potential therapeutic application for similar structures like this compound .
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
| Compound | Cell Line | Concentration (µM) | Viability Decrease (%) |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant |
| 1d | MDA-MB-231 | 25 | Moderate |
| 1b | MDA-MB-231 | 50 | Moderate |
Antibacterial Activity
The antibacterial properties of similar piperidine derivatives have been explored extensively. Compounds containing piperidine rings have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Sodium pyrrolidide | S. aureus | 0.0039 |
| Sodium pyrrolidide | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, some studies have also reported antifungal activities associated with piperidine derivatives. Although specific data on this compound is limited, related compounds have shown promising results against fungal pathogens in vitro.
Case Studies and Research Findings
A notable case study investigated the structure-activity relationship (SAR) of histone acetyltransferase inhibitors, revealing that modifications to the piperidine ring significantly influenced biological activity. The study highlighted that compounds with specific substitutions on the piperidine moiety exhibited enhanced inhibition of histone acetyltransferases, suggesting that similar modifications could be beneficial for enhancing the efficacy of this compound .
科学的研究の応用
Therapeutic Uses
Research indicates that 1-(piperidin-3-ylmethyl)pyridin-2(1H)-one exhibits significant potential in treating various conditions, particularly due to its ability to inhibit specific biological pathways.
Table 1: Therapeutic Applications
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against histone acetyltransferases (HATs), which play a role in gene expression regulation.
Table 2: Enzyme Inhibition Data
| Compound ID | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |
| Compound B | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |
| Compound C | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |
Case Study 1: Cancer Cell Line Analysis
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant activity against FaDu hypopharyngeal tumor cells with an IC50 value of 9.28 µM, indicating its potential as an anticancer agent.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 9.28 |
| MDA-MB-231 (breast cancer) | 19.9 |
| OVCAR-3 (ovarian cancer) | 75.3 |
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of the compound in models of cognitive impairment. The results suggested that it could enhance cognitive function by modulating neurotransmitter levels and reducing oxidative stress.
特性
CAS番号 |
820231-74-1 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
1-(piperidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c14-11-5-1-2-7-13(11)9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |
InChIキー |
CRXGPVZZFUWGAF-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CN2C=CC=CC2=O |
正規SMILES |
C1CC(CNC1)CN2C=CC=CC2=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















